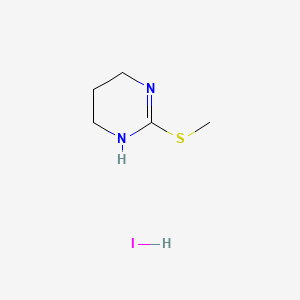

2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

説明

Discovery and Development History

The historical development of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide is intrinsically linked to the broader evolution of tetrahydropyrimidine chemistry, which traces its origins to the pioneering work of Pietro Biginelli in 1891. Biginelli's groundbreaking discovery of the multicomponent reaction that would bear his name marked the beginning of systematic investigation into dihydropyrimidine and tetrahydropyrimidine derivatives. The Italian scientist's original synthesis involved the condensation of benzaldehyde, ethyl acetoacetate, and urea in the presence of acidic catalysts, producing ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

The development of this compound followed a different synthetic pathway, emerging from investigations into sulfur-containing heterocycles during the mid-20th century. The compound's synthesis involves a two-step protocol beginning with the cyclocondensation of 1,3-propanediamine with carbon disulfide to form 2-thioxo-1,4,5,6-tetrahydropyrimidine, followed by methylation using methyl iodide to introduce the methylthio group. This synthetic approach represents a significant advancement in the preparation of sulfur-substituted tetrahydropyrimidines, providing access to compounds that were previously difficult to obtain through conventional Biginelli reaction conditions.

The recognition of this compound's importance in synthetic chemistry became more pronounced during the late 20th century as researchers began to appreciate the unique reactivity profile imparted by the methylthio substituent. Unlike the traditional Biginelli products, which primarily featured oxygen or nitrogen functionality, the introduction of sulfur chemistry opened new avenues for chemical transformation and biological activity. The hydroiodide salt form, in particular, gained attention due to its enhanced stability and ease of handling compared to the free base form.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing a convergence of pyrimidine chemistry and organosulfur compounds. Pyrimidines, as one of the three diazines alongside pyrazine and pyridazine, constitute fundamental building blocks in numerous biological systems, most notably appearing in nucleic acids as cytosine, thymine, and uracil. The systematic study of pyrimidines began in 1884 with Pinner's pioneering work, who first proposed the name "pyrimidin" in 1885, establishing the foundation for subsequent investigations into this important class of heterocycles.

The tetrahydropyrimidine framework represents a reduced form of the parent pyrimidine system, where the aromatic character is partially lost through the saturation of specific double bonds. This structural modification significantly alters the chemical reactivity and biological properties compared to the fully aromatic pyrimidine core. The electronic properties of pyrimidines, classified as π-deficient heterocycles according to Albert's classification system, are further modified in tetrahydropyrimidine derivatives through the introduction of sp3-hybridized carbon centers. This reduction in π-electron density affects both electrophilic and nucleophilic aromatic substitution patterns, making tetrahydropyrimidines more susceptible to addition and ring cleavage reactions rather than substitution processes.

The incorporation of the methylthio group at the 2-position introduces additional complexity to the chemical behavior of this compound. Sulfur-containing heterocycles exhibit unique reactivity patterns due to the polarizable nature of sulfur and its ability to participate in various oxidation states. The methylthio substituent can undergo oxidation to form sulfoxides or sulfones, participate in nucleophilic substitution reactions, and serve as a leaving group in certain chemical transformations. This versatility has made this compound particularly valuable as a synthetic intermediate in the construction of more complex heterocyclic systems.

Table 1: Fundamental Chemical Properties of this compound

Significance in Tetrahydropyrimidine Research

The significance of this compound in contemporary tetrahydropyrimidine research extends far beyond its role as a simple synthetic intermediate. This compound has emerged as a crucial building block in the development of novel heterocyclic frameworks, particularly in the synthesis of fused ring systems that are difficult to access through conventional methods. The unique reactivity profile of the methylthio group has enabled researchers to develop innovative synthetic strategies for the construction of complex polycyclic structures with potential pharmaceutical applications.

Recent investigations have demonstrated the compound's ability to participate in annelation reactions with heteroaromatic aminoesters and aminonitriles, leading to the formation of tricyclic pyrimido[1,2-a]pyrimidine derivatives. These reactions typically involve heating with ethyl 4-amino-2-(methylsulfanyl)thiazole-5-carboxylate in hexamethylphosphoramide at elevated temperatures, resulting in products such as 5,6,7,8-tetrahydro-2-(methylsulfanyl)-10H-pyrimido[1,2-a]thiazolo[4,5-d]pyrimidin-10-one. The mechanistic pathway involves nucleophilic attack by the tetrahydropyrimidine nitrogen atoms, facilitating ring-opening and subsequent re-cyclization steps that would be challenging to achieve with other synthetic approaches.

The compound's importance in medicinal chemistry research has been particularly notable in the development of antimicrobial and anticancer agents. Tetrahydropyrimidine derivatives have demonstrated broad-spectrum biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The methylthio substitution pattern provides additional opportunities for structural modification and optimization of biological activity, making this compound a valuable starting point for drug discovery efforts.

Furthermore, the hydroiodide salt form offers practical advantages in pharmaceutical research, including improved solubility characteristics and enhanced chemical stability compared to the free base. These properties facilitate both synthetic manipulations and biological testing protocols, contributing to the compound's utility in academic and industrial research settings. The ability to selectively modify the methylthio group through oxidation or substitution reactions provides medicinal chemists with multiple avenues for structure-activity relationship studies and lead optimization efforts.

Table 2: Synthetic Applications and Reactivity Patterns

The research significance of this compound is further underscored by its role in advancing our understanding of heterocyclic chemistry principles. Studies involving this compound have contributed to the development of new synthetic methodologies, improved reaction conditions, and enhanced mechanistic insights into the behavior of sulfur-containing heterocycles. These contributions have had broader implications for the field of organic chemistry, influencing the design of new synthetic routes and the development of more efficient catalytic systems for heterocycle construction.

特性

IUPAC Name |

2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S.HI/c1-8-5-6-3-2-4-7-5;/h2-4H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXGXTKDBJMOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCCN1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202854 | |

| Record name | Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-73-8 | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5445-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine hydriodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9JDC94H2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Laboratory-Scale Synthesis

The most common method for preparing 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide is through the alkylation of tetrahydropyrimidine derivatives with methyl iodide. This reaction proceeds as follows:

- Reactants :

- 1,4,5,6-Tetrahydropyrimidine

- Methyl iodide (CH3I)

- Catalyst/Base : Pyridine or another mild base

- Reaction Conditions :

- Temperature: Room temperature

- Solvent: Anhydrous ethanol or acetonitrile

- Procedure :

- The tetrahydropyrimidine derivative is dissolved in the solvent.

- Methyl iodide is added dropwise under stirring.

- The reaction mixture is allowed to stir at room temperature for several hours.

- The product precipitates as a solid and is filtered, washed with cold ethanol, and dried under vacuum.

Reaction Equation :

$$

C5H{10}N2 + CH3I \rightarrow C5H{11}N2SCH3 \cdot HI

$$

This method yields the desired compound with high efficiency and minimal by-products.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. This method involves:

- Reactors : Continuous stirred-tank reactors (CSTRs) or tubular reactors.

- Optimized Conditions :

- Precise control over temperature and pressure.

- Use of high-purity reagents to minimize impurities.

- Advantages :

- Enhanced safety due to controlled reaction conditions.

- Higher throughput compared to batch processes.

The continuous flow approach also reduces the risk of side reactions and improves scalability.

Alternative Synthetic Routes

An alternative route involves thioetherification of pyrimidine derivatives:

- Reactants :

- A pyrimidine precursor with a reactive halogen group (e.g., chloro or bromo).

- Sodium methylthiolate (CH3SNa).

- Reaction Conditions :

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Elevated temperatures (~100–120°C).

- Procedure :

- The halogenated pyrimidine is reacted with sodium methylthiolate in an inert atmosphere (e.g., nitrogen).

- After completion, the mixture is cooled and neutralized with hydroiodic acid to form the hydroiodide salt.

This method is less common but useful when starting materials are readily available.

Data Table: Key Reaction Parameters

| Method | Reactants | Catalyst/Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Alkylation | Tetrahydropyrimidine + CH3I | Pyridine | Ethanol | Room temp | ~85–90 |

| Continuous Flow Synthesis | Tetrahydropyrimidine + CH3I | Pyridine | Ethanol | Controlled | ~95 |

| Thioetherification | Halogenated pyrimidine + CH3SNa | None | DMF/DMSO | ~100–120°C | ~80 |

Notes on Synthesis

- Purity Control : The use of high-purity reagents and solvents is critical for achieving a high-quality product.

- Safety Considerations : Methyl iodide is toxic and must be handled in a fume hood with appropriate personal protective equipment (PPE).

- Storage Conditions : The final product should be stored at low temperatures (2–8°C) in a dry environment to prevent degradation.

化学反応の分析

Types of Reactions: 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the iodine atom, yielding the corresponding free base.

Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: The free base of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Applications

Intermediate in Organic Synthesis

2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the modification and generation of various derivatives that can be utilized in further chemical reactions.

Polymer Chemistry

Recent studies have explored its role in organocatalytic controlled/living ring-opening polymerization processes. This application highlights its utility in producing novel polymeric materials with tailored properties .

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown that derivatives similar to this compound can interact with various biological targets, leading to inhibition of microbial growth and viral replication.

Neuropharmacological Effects

The compound has been investigated for its effects on neurotransmitter receptors. It has shown promise as a muscarinic agonist, which may provide therapeutic benefits for cognitive disorders such as Alzheimer's disease and schizophrenia. Binding affinity studies demonstrate its selective action on muscarinic receptors (M(1), M(2), M(4)), suggesting its potential in managing symptoms associated with these conditions .

Medical Applications

Cardioprotective Agent

Ongoing research focuses on the cardioprotective effects of this compound. It is believed to modulate voltage-dependent calcium channels, influencing calcium homeostasis during ischemic events. This mechanism may help reduce calcium overload during myocardial infarction, thereby protecting cardiac tissues from injury .

Industrial Applications

Material Development

In the industrial sector, this compound is being explored for its applications in developing new materials such as organic semiconductors and photovoltaic cells. Its unique properties make it a candidate for enhancing the performance of electronic devices and solar energy applications.

Case Studies and Research Findings

- Neuropharmacology Study : A study demonstrated that derivatives of tetrahydropyrimidines exhibit significant binding affinity to muscarinic receptors. This suggests their potential use in treating cognitive disorders.

- Cardioprotection Research : Investigations into the cardioprotective mechanisms revealed that the compound reduces calcium overload during ischemia-reperfusion injury in cardiac tissues .

- Antimicrobial Efficacy Trials : Laboratory tests have shown that this compound exhibits antimicrobial properties against various pathogens, indicating its potential as a therapeutic agent.

作用機序

The mechanism of action of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with voltage-dependent calcium channels, modulating their activity and providing cardioprotective effects.

Pathways Involved: It is believed to influence calcium homeostasis, reducing calcium overload during ischemia and reperfusion, thereby protecting cardiac tissues from injury.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The tetrahydropyrimidine scaffold allows diverse functionalization. Key structural analogues include:

Pharmacological and Functional Differences

- H1 Receptor Antagonism : The 4-methoxybenzyl-substituted analogue exhibits potent bronchorelaxant activity in guinea pig trachea (EC₅₀ ~1 μM) , whereas the parent methylthio compound lacks direct bioactivity but serves as a synthon.

- Neuromuscular Blocking Activity : 1-Phenylethyl-2-benzyl derivatives show neuromuscular blocking effects due to bulky aromatic substituents .

- Surface-Active Properties : Fatty alkyl derivatives (e.g., 1-dodecyl) act as emulsifiers, highlighting the role of hydrophobic chains .

Thermochemical and Stability Data

- Thermochemical Gaps : Group-additivity parameters for 1,4,5,6-tetrahydropyrimidine derivatives remain undetermined, complicating enthalpy predictions .

- Stability : The methylthio group enhances nucleophilicity at the 2-position, making the compound reactive in substitution reactions (e.g., with amines or alcohols) .

生物活性

2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide (CAS No. 5445-73-8) is a compound belonging to the tetrahydropyrimidine class, characterized by its unique methylthio group. This compound has drawn interest due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry.

- Molecular Formula : CHI NS

- Molecular Weight : 258.12 g/mol

- Melting Point : 138-139 °C

- Hazard Classification : Irritant (Xi)

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies indicate that derivatives of tetrahydropyrimidines can act as muscarinic agonists , which may provide therapeutic benefits in neurological disorders such as Alzheimer's disease and schizophrenia .

Neuropharmacological Effects

Research has shown that compounds similar to this compound exhibit significant binding affinity to muscarinic receptors. This activity suggests potential applications in treating cognitive disorders. For instance:

- Muscarinic Receptor Binding : Compounds in this class have demonstrated selective agonist activity at M(1), M(2), and M(4) receptors, indicating their potential utility in managing symptoms associated with schizophrenia and other neurological conditions .

Study 1: Muscarinic Agonist Activity

A study published in PubMed explored derivatives of tetrahydropyrimidines for their muscarinic receptor activity. One compound showed notable agonist activity at multiple muscarinic receptor subtypes, suggesting a promising avenue for treating neurological disorders .

Study 2: Synthesis and Characterization

Research focusing on the synthesis of various tetrahydropyridine derivatives revealed that modifications at the nitrogen and sulfur positions significantly influenced biological activity. These findings underscore the importance of structural variations in enhancing pharmacological profiles .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 5445-73-8 |

| Molecular Formula | CHI NS |

| Molecular Weight | 258.12 g/mol |

| Melting Point | 138-139 °C |

| Biological Activity | Muscarinic agonist |

Q & A

Q. What are the established synthetic protocols for 2-(methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide, and how can reaction conditions be optimized?

The compound is synthesized via a two-step procedure:

Cyclization : React 1,3-propanediamine with CS₂ to form a thiourea intermediate.

Methylation : Treat the intermediate with methyl iodide in acetone under nitrogen, yielding the hydroiodide salt .

Optimization involves adjusting temperature (e.g., 150–170°C), solvent choice (e.g., HMPA for higher yields), and reaction time (monitored via TLC or NMR). Purity is confirmed by recrystallization or column chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks to the tetrahydropyrimidine ring (δ ~1.8–3.2 ppm for CH₂ groups, δ ~3.7 ppm for N–CH₃) and thioether moiety (δ ~2.5 ppm for S–CH₃) .

- FT-IR : Identify N–H stretches (~3180–3200 cm⁻¹) and C=S/C–N vibrations (~1620 cm⁻¹) .

- HRMS : Confirm molecular weight (e.g., C₅H₁₀N₂S·HI has a theoretical [M+H]⁺ of 241.01) .

Q. What safety precautions are required when handling this compound in the lab?

- Hazards : Irritant (Xi classification; R36/37/38). Avoid inhalation/contact.

- PPE : Gloves, goggles, and lab coats.

- First Aid : Flush eyes/skin with water; consult a physician if ingested .

- Storage : Inert atmosphere, desiccated, at 2–8°C .

Advanced Research Questions

Q. How can mechanistic studies elucidate the cyclization and methylation steps in the synthesis?

- Kinetic Analysis : Monitor intermediates via in situ NMR or HPLC to determine rate constants for cyclization and methylation .

- Isotopic Labeling : Use ¹³C-labeled methyl iodide to track methyl group incorporation .

- DFT Calculations : Model transition states to identify energetically favorable pathways (e.g., nucleophilic attack of S⁻ on CH₃I) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- HPLC-MS : Detect byproducts like unreacted 1,3-propanediamine or over-methylated derivatives. Use C18 columns with acetonitrile/water gradients .

- Limitations : Poor UV absorption of the hydroiodide salt requires derivatization (e.g., ion-pairing agents) or evaporative light scattering detection .

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect bioactivity?

- SAR Studies : Replace the methylthio group with ethylthio or arylthio groups. Test antimicrobial activity via MIC assays.

- Key Finding : Bulkier substituents reduce solubility but enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) .

Q. Why are thermochemical properties like ΔfH° and heat capacity lacking for this compound, and how can this gap be addressed?

- Gap : No experimental data exist due to the compound’s instability at high temperatures .

- Workaround : Estimate using group-additivity methods or computational tools (Gaussian, COSMO-RS). Validate with DSC for melting point and TGA for decomposition profiles .

Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitutions?

- Polar Aprotic Solvents (HMPA/DMF) : Stabilize transition states, accelerating methylation (e.g., 20% yield increase in HMPA vs. acetone) .

- Protic Solvents (MeOH/H₂O) : Compete with nucleophiles, reducing reaction efficiency. Use phase-transfer catalysts (e.g., TBAB) to mitigate .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate purity and experimental conditions?

Q. Conflicting NMR assignments for the tetrahydropyrimidine ring protons: What strategies ensure accuracy?

- Decoupling Experiments : Use 2D COSY to resolve overlapping signals (e.g., δ 1.8–2.2 ppm for CH₂ groups).

- Comparative Analysis : Cross-reference with analogous compounds (e.g., 1,4,5,6-tetrahydropyrimidine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。